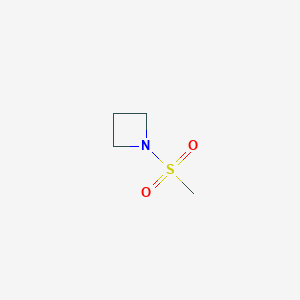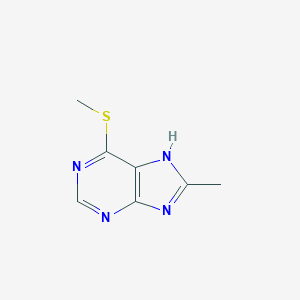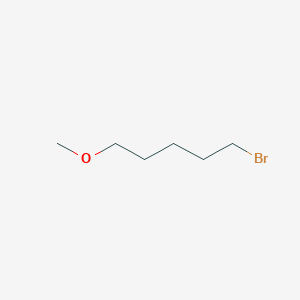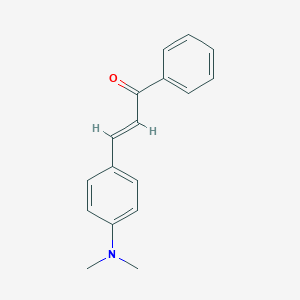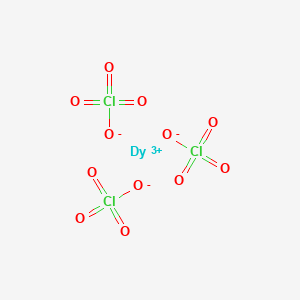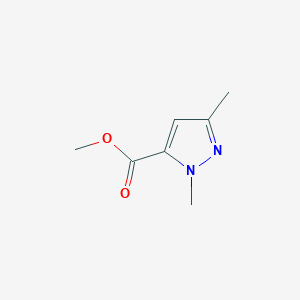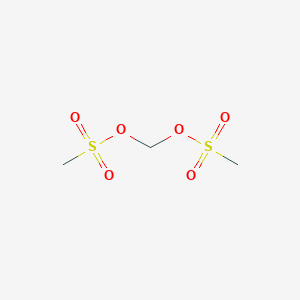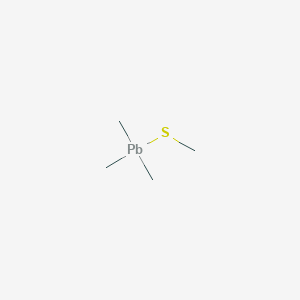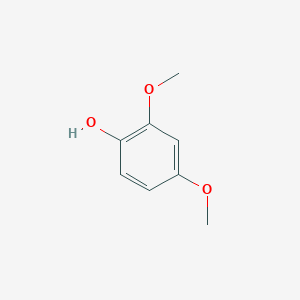![molecular formula C4H7N2NaO3 B087158 Sodium;2-[(2-aminoacetyl)amino]acetate CAS No. 1070-67-3](/img/structure/B87158.png)
Sodium;2-[(2-aminoacetyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[(2-aminoacetyl)amino]acetate, also known as glycine sodium salt, is a compound that is commonly used in scientific research. It is a derivative of the amino acid glycine and is often used as a buffer in biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of sodium;2-[(2-aminoacetyl)amino]acetate is related to its ability to act as a buffer. It helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions. It also acts as a substrate for enzymes, which can modify its chemical structure and produce other compounds.
Biochemische Und Physiologische Effekte
Sodium;2-[(2-aminoacetyl)amino]acetate has several biochemical and physiological effects. It is involved in the metabolism of amino acids and can be used as a substrate for enzymes such as transaminases. It also helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using sodium;2-[(2-aminoacetyl)amino]acetate in lab experiments is its ability to act as a buffer. This helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions. It is also relatively inexpensive and easy to synthesize.
However, there are also some limitations to using sodium;2-[(2-aminoacetyl)amino]acetate in lab experiments. It can be toxic at high concentrations, and its use may interfere with certain types of assays. Additionally, it may not be suitable for experiments that require a specific pH range.
Zukünftige Richtungen
There are several future directions for research involving sodium;2-[(2-aminoacetyl)amino]acetate. One area of interest is its potential use as a substrate for new enzymes, which could have applications in biotechnology and medicine. Additionally, researchers may investigate its effects on specific biochemical pathways or its use in new types of assays. Finally, there may be opportunities to optimize the synthesis method for increased efficiency or to explore new applications for this compound.
Conclusion:
Sodium;2-[(2-aminoacetyl)amino]acetate is a compound with many scientific research applications. It is commonly used as a buffer in biochemical and physiological experiments and is involved in the metabolism of amino acids. Its ability to maintain a stable pH in solutions makes it an important tool for many types of experiments. While there are some limitations to its use, there are also many opportunities for future research and development in this area.
Synthesemethoden
Sodium;2-[(2-aminoacetyl)amino]acetate can be synthesized by reacting Sodium;2-[(2-aminoacetyl)amino]acetate with sodium hydroxide. The reaction results in the formation of the sodium salt of Sodium;2-[(2-aminoacetyl)amino]acetate, which is soluble in water and has a pH of around 9. The synthesis method is relatively simple and inexpensive, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
Sodium;2-[(2-aminoacetyl)amino]acetate has a wide range of scientific research applications. It is commonly used as a buffer in biochemical and physiological experiments, as it helps to maintain a stable pH and prevent fluctuations in acidity. It is also used as a substrate for enzymes such as transaminases, which are involved in the metabolism of amino acids.
Eigenschaften
CAS-Nummer |
1070-67-3 |
|---|---|
Produktname |
Sodium;2-[(2-aminoacetyl)amino]acetate |
Molekularformel |
C4H7N2NaO3 |
Molekulargewicht |
154.1 g/mol |
IUPAC-Name |
sodium;2-[(2-aminoacetyl)amino]acetate |
InChI |
InChI=1S/C4H8N2O3.Na/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
WPRXXEWEGIQIDN-UHFFFAOYSA-M |
Isomerische SMILES |
C(C(=O)NCC(=O)[O-])N.[Na+] |
SMILES |
C(C(=O)NCC(=O)[O-])N.[Na+] |
Kanonische SMILES |
C(C(=O)NCC(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




